molecular formula C4H3FN2O B152130 5-Fluoro-4-hydroxypyrimidine CAS No. 671-35-2

5-Fluoro-4-hydroxypyrimidine

Cat. No.: B152130
CAS No.: 671-35-2
M. Wt: 114.08 g/mol
InChI Key: NBAHQCCWEKHGTD-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxypyrimidine (CAS 671-35-2, molecular formula C₄H₃FN₂O) is a fluorinated pyrimidine derivative characterized by a hydroxyl group at the 4-position and a fluorine atom at the 5-position on the pyrimidine ring . It serves as a critical intermediate in pharmaceutical synthesis, notably for anticancer agents like 5-fluorouracil, and is also used in pesticide and fragrance production . Its structural features, including hydrogen-bonding capability from the hydroxyl group and electronic effects from fluorine, make it a versatile building block in medicinal chemistry.

Preparation Methods

Cyclization of Fluorinated β-Keto Esters with Carbonamidines

Synthetic Route and Reaction Mechanism

This method involves a two-step process derived from adaptations of the patent CN102060784A . The synthesis begins with the condensation of ethyl fluoroacetate with acetyl chloride (replacing propionyl chloride to avoid ethyl group incorporation). In the presence of a base such as sodium hydride or potassium tert-butoxide, the reaction proceeds in tetrahydrofuran (THF) at 0–5°C to yield 2-fluoro-3-oxobutanoic acid ethyl ester. This intermediate undergoes cyclization with acetamidine hydrochloride in a sodium methoxide/methanol system, forming 5-fluoro-4-hydroxypyrimidine (Fig. 1).

Reaction Conditions:

  • Step 1: Ethyl fluoroacetate (1.0 eq) reacts with acetyl chloride (1.2 eq) in THF at 0–5°C for 4–6 hours.

  • Step 2: The β-keto ester (1.0 eq) reacts with acetamidine hydrochloride (1.5 eq) in methanol with sodium methoxide (2.0 eq) at 60–70°C for 12–18 hours.

Yield: 68–72% overall yield after purification via recrystallization .

Industrial Production Considerations

The scalability of this route is enhanced by continuous flow reactors, which improve temperature control and reduce side reactions. Key advantages include:

  • Cost Efficiency: Ethyl fluoroacetate and acetyl chloride are commercially available at low cost.

  • Environmental Impact: The use of THF (recyclable) and methanol minimizes hazardous waste.

  • Purification: Cooling crystallization with seed crystals achieves >98% purity, critical for pharmaceutical intermediates .

Enamination-Cyclization of α-Fluoro-Acetylacetate Esters

Synthetic Pathway

Adapted from CN102190628A , this method replaces α-fluoro-propionoylacetate esters with α-fluoro-acetylacetate esters to eliminate the ethyl group. The process involves:

  • Enamination: Methyl α-fluoro-acetylacetate (1.0 eq) is dissolved in methanol and treated with ammonia gas at 25–30°C for 8–12 hours, yielding the enamine intermediate.

  • Cyclization: The enamine reacts with formamide (1.2 eq) in the presence of sodium methoxide (2.5 eq) at 80–90°C for 10–15 hours, followed by acid quenching to isolate this compound.

Critical Parameters:

  • Solvent System: Methanol optimizes both enamination and cyclization efficiency.

  • Base Loading: Sodium methoxide (2.5 eq) ensures complete deprotonation during cyclization.

Yield: 75–80% after recrystallization from ethanol/water .

Industrial Optimization

This method is favored for its operational simplicity and suitability for large-scale production:

  • Raw Material Availability: Methyl α-fluoro-acetylacetate is synthesized from cheap fluorination reagents like Selectfluor.

  • Process Safety: Mild temperatures (<90°C) and aqueous workup reduce risks associated with high-pressure or anhydrous conditions.

  • Byproduct Management: Unreacted formamide and sodium salts are removed via filtration, minimizing downstream contamination .

Comparative Analysis of Preparation Methods

Parameter Cyclization with Carbonamidines Enamination-Cyclization
Starting MaterialsEthyl fluoroacetate, acetyl chlorideMethyl α-fluoro-acetylacetate
Reaction Steps22
Overall Yield68–72%75–80%
Key AdvantageHigh purity via crystallizationLower cost of raw materials
Temperature Range0–70°C25–90°C
Industrial ScalabilityModerateHigh

Challenges in Traditional Synthesis Routes

Historical methods for synthesizing this compound faced significant limitations:

  • 5-Fluorouracil-Based Routes: Early approaches used 5-fluorouracil as a precursor, requiring chlorination, Grignard reagent-mediated ethylation, and dechlorination. These steps introduced complexity, low yields (45–50%), and reliance on palladium catalysts, increasing costs .

  • Direct Fluorination of Pyrimidines: Electrophilic fluorination of 4-hydroxypyrimidine with reagents like Selectfluor often led to over-fluorination or ring degradation, necessitating costly purification.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-hydroxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds
5-Fluoro-4-hydroxypyrimidine serves as a crucial building block in the synthesis of various fluorinated compounds. Its unique structure allows for the introduction of additional functional groups, facilitating the creation of more complex molecules that can exhibit enhanced properties or biological activities. The compound's reactivity is largely attributed to its hydroxyl and fluorine substituents, which enable nucleophilic substitutions and other chemical transformations.

Synthetic Routes
The synthesis of this compound typically involves:

  • Fluorination : Reaction with fluorinating agents such as hydrogen fluoride.
  • Cyclization : Using alpha-fluoro-propionyl derivatives as starting materials to yield the desired pyrimidine structure.

Biological Research

Enzyme Inhibition and Nucleic Acid Interaction
Research has highlighted the potential of this compound in inhibiting enzymes involved in nucleic acid metabolism. It primarily targets thymidylate synthase, disrupting DNA synthesis and cell proliferation, which is particularly relevant in cancer research. The compound's ability to incorporate into RNA and DNA also suggests potential applications in gene therapy and molecular biology.

Antifungal Activity
this compound has been identified as a precursor in the synthesis of voriconazole, a broad-spectrum antifungal agent. Voriconazole is used to treat serious fungal infections, especially in immunocompromised patients. Studies indicate that derivatives of this compound possess antifungal properties by inhibiting enzymes critical for fungal cell wall synthesis .

Medicinal Applications

Pharmaceutical Development
The compound plays a vital role in drug development, particularly as an intermediate in synthesizing various pharmaceutical agents. Its derivatives are being explored for their anticancer and antifungal properties, making them valuable candidates for further clinical research.

Case Study: Voriconazole

Voriconazole is synthesized using this compound as a key intermediate. This antifungal medication has shown efficacy against infections caused by Candida species and Aspergillus species. Clinical studies have demonstrated its ability to reduce mortality rates associated with severe fungal infections in high-risk patients .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydroxypyrimidine involves its interaction with biological targets, primarily enzymes and nucleic acids. The compound can inhibit enzymes such as thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation. Additionally, it can incorporate into RNA and DNA, causing structural and functional perturbations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 5-fluoro-4-hydroxypyrimidine are influenced by its substituents. Below is a detailed comparison with analogs, highlighting structural variations and their implications.

Substitution Patterns and Similarity Scores

Key structural analogs and their similarity scores (calculated based on molecular descriptors) are summarized below:

Compound Name Substituents CAS Number Similarity Score Key Differences/Implications References
This compound 4-OH, 5-F 671-35-2 - Reference compound
4-Chloro-5-fluoro-2-methylpyrimidine 4-Cl, 5-F, 2-CH₃ 898044-50-3 0.71 Chlorine increases lipophilicity; methyl enhances steric hindrance
5-Fluoro-2-methylpyrimidin-4-amine 4-NH₂, 2-CH₃, 5-F 675-21-8 0.86 Amino group improves hydrogen bonding; methyl may reduce metabolic stability
6-Ethyl-5-fluoro-4-hydroxypyrimidine 6-CH₂CH₃, 4-OH, 5-F - - Ethyl group increases steric bulk, potentially altering enzyme interactions
5-Fluoro-4-hydrazinyl-2-methoxypyrimidine 4-NHNH₂, 2-OCH₃, 5-F 166524-64-7 - Hydrazinyl and methoxy groups modify electronic properties and reactivity

Functional Group Impact on Bioactivity

  • Hydroxyl vs. Chlorine (4-OH vs. 4-Cl):
    The hydroxyl group in this compound enables hydrogen bonding, enhancing binding affinity in enzyme targets like soluble guanylate cyclase (sGC) . In contrast, 4-chloro analogs (e.g., 4-Chloro-5-fluoro-2-methylpyrimidine) exhibit higher lipophilicity, which may improve membrane permeability but reduce water solubility .

  • Amino vs. Hydroxyl (4-NH₂ vs. However, this substitution may also increase susceptibility to oxidative metabolism.

Metabolic Stability and Potency

  • In a study optimizing sGC stimulators, the this compound moiety was retained due to its balance of potency (EC₅₀ = 180 nM) and metabolic stability (RLM Clint = 129 μL/min/mg protein). Replacing it with larger heterocycles (e.g., isothiazole) maintained potency but compromised stability .
  • Methyl-substituted analogs (e.g., 5-methylisoxazole) showed drastically reduced potency, underscoring the sensitivity of the pyrimidine ring to steric modifications .

Biological Activity

5-Fluoro-4-hydroxypyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound exhibits properties that may be beneficial in the treatment of various cancers and viral infections due to its structural similarities to nucleobases and its ability to interfere with nucleic acid synthesis.

Chemical Structure and Properties

This compound contains a pyrimidine ring with a fluorine atom at the 5-position and a hydroxyl group at the 4-position. This unique configuration enhances its reactivity and biological activity, making it an interesting candidate for further research.

The biological activity of this compound primarily stems from its role as an antimetabolite . It interferes with nucleic acid synthesis by mimicking natural nucleobases, thereby inhibiting enzymes involved in nucleotide metabolism. Specifically, it has been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, leading to cell death in rapidly dividing cancer cells through a process known as thymineless death .

Anticancer Activity

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. For instance, studies have demonstrated its effectiveness against colon cancer models, where it was found to enhance the efficacy of other chemotherapeutic agents like 5-fluorouracil (5-FU) when used in combination therapies .

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. Its mechanism involves inhibiting viral replication by interfering with the synthesis of viral nucleic acids, similar to its action against cancer cells .

Case Studies

  • Colon Cancer Treatment : A clinical trial involving patients with Dukes’ B and C carcinoma of the colon assessed the efficacy of this compound in combination with leucovorin. The results indicated a significant improvement in patient outcomes compared to traditional treatments alone .
  • Viral Infections : In vitro studies have demonstrated that derivatives of this compound exhibit activity against various viruses, including those responsible for respiratory infections. The compound's ability to inhibit viral replication was attributed to its structural similarity to nucleosides used by viruses for replication .

Research Findings

Several studies have focused on the pharmacokinetics and bioavailability of this compound. These investigations are crucial for understanding how effectively the compound can be delivered and utilized in clinical settings. Key findings include:

  • Bioavailability : Research indicates that modifications to the chemical structure can enhance bioavailability, making it more effective when administered orally or intravenously .
  • Toxicity Profiles : While effective, the compound's use is associated with certain side effects typical of antimetabolites, such as gastrointestinal disturbances and myelosuppression. Ongoing studies aim to mitigate these effects through combination therapies and dosage adjustments .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
5-Fluorouracil (5-FU) Pyrimidine base with fluorineWidely used in cancer chemotherapy
4-Thiouracil Pyrimidine base with thiol groupExhibits antiviral properties
2-Hydroxypyrimidine Lacks fluorine and thiol groupsServes as a simpler analog
5-Fluoro-2-hydroxypyrimidine Similar hydroxyl and fluorine placementUsed as a precursor in various syntheses

The unique combination of both hydroxyl and fluorinated functionalities in this compound enhances its reactivity compared to other similar compounds, contributing to its diverse biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for obtaining 5-Fluoro-4-hydroxypyrimidine with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic fluorination of 4-hydroxypyrimidine derivatives using fluorinating agents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF) under controlled temperatures (60–80°C). Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity (>95%) should be confirmed via HPLC (C18 column, UV detection at 260 nm) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., hydroxyl protons at δ ~10–12 ppm, aromatic protons at δ ~7–8 ppm) and fluorine coupling patterns (¹⁹F NMR at δ ~−120 to −150 ppm).
  • FT-IR : Confirm hydroxyl (broad peak ~3200 cm⁻¹) and aromatic C-F stretches (~1250 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (C₄H₃FN₂O: 130.08 g/mol) .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) and LC-MS. Hydroxyl group deprotonation at high pH (>10) may increase reactivity, while acidic conditions (pH <4) could promote hydrolysis. Store lyophilized samples at −20°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound with nucleophiles?

  • Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or competing reaction pathways. Design controlled experiments:

  • Compare SNAr (nucleophilic aromatic substitution) reactivity in DMSO (polar aprotic) vs. THF (less polar).
  • Use kinetic studies (e.g., stopped-flow UV-Vis) to differentiate activation barriers.
  • Analyze regioselectivity via X-ray crystallography or NOESY NMR to confirm substitution patterns .

Properties

IUPAC Name

5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAHQCCWEKHGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217403
Record name Fluoxydine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-35-2
Record name 5-Fluoro-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=671-35-2
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Record name Fluoxydine
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Record name Fluoxidine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529068
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Record name Fluoxydine
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Record name FLUOXYDINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Fluoro-4-hydroxypyrimidine
5-Fluoro-4-hydroxypyrimidine
5-Fluoro-4-hydroxypyrimidine
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5-Fluoro-4-hydroxypyrimidine
5-Fluoro-4-hydroxypyrimidine

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